(S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide
Description
(S)-N-[(2-Bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative featuring a 2-bromopyridine moiety linked via a methylidene group to the sulfur atom of the 2-methylpropane-2-sulfinamide scaffold. The (S)-configuration at the sulfur center confers stereochemical control, making it valuable in asymmetric synthesis, particularly as a chiral auxiliary or ligand. Its bromopyridinyl group enhances electrophilicity, enabling participation in cross-coupling reactions or coordination chemistry. This compound is synthesized via condensation of 2-bromopyridine-3-carbaldehyde with (S)-2-methylpropane-2-sulfinamide under mild acidic or basic conditions .
Properties
Molecular Formula |
C10H13BrN2OS |
|---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
(S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H13BrN2OS/c1-10(2,3)15(14)13-7-8-5-4-6-12-9(8)11/h4-7H,1-3H3/t15-/m0/s1 |
InChI Key |
ZPZAAUDPQFJHBC-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)[S@](=O)N=CC1=C(N=CC=C1)Br |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=C(N=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Titanium Ethoxide (Ti(OEt)₄)-Mediated Condensation
-
Dissolve (S)-2-methylpropane-2-sulfinamide (1.0 eq) and 2-bromopyridine-3-carbaldehyde (1.1 eq) in anhydrous THF.
-
Add Ti(OEt)₄ (2.0 eq) under nitrogen.
-
Stir at 60°C for 16–24 hours.
-
Quench with brine, extract with ethyl acetate, and purify via silica gel chromatography.
Key Data :
Mechanistic Insight :
Ti(OEt)₄ coordinates the aldehyde carbonyl, facilitating nucleophilic attack by the sulfinamide. The bulky tert-butyl group on sulfur enforces a rigid transition state, ensuring high enantiomeric excess.
Copper Sulfate (CuSO₄)-Assisted Synthesis
-
Combine (S)-2-methylpropane-2-sulfinamide (1.0 eq) and 2-bromopyridine-3-carbaldehyde (1.05 eq) in dichloromethane.
-
Add anhydrous CuSO₄ (2.5 eq) and stir at 25°C for 12–48 hours.
-
Filter through Celite, concentrate, and purify via flash chromatography.
Key Data :
Advantages :
Microwave-Assisted Synthesis
-
Mix reactants (1:1 molar ratio) with Ti(OiPr)₄ (1.5 eq) under solvent-free conditions.
-
Irradiate at 100°C for 15–30 minutes.
-
Purify via recrystallization (hexane/ethyl acetate).
Key Data :
Applications :
-
Rapid synthesis for high-throughput screening.
Optimization and Troubleshooting
Critical Parameters
Common Side Reactions
-
Aldol Condensation : Mitigated by avoiding basic conditions.
Analytical Characterization
-
-
¹H : δ 8.68 (s, 1H, CH=N), 8.03–7.84 (m, 3H, pyridine-H), 1.27 (s, 9H, C(CH₃)₃).
-
¹³C : 160.6 (CH=N), 149.2–120.9 (pyridine-C), 54.4 (C(CH₃)₃).
-
-
HPLC : Chiralcel OD-H column, hexane/i-PrOH 90:10, retention time = 12.3 min.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Ti(OEt)₄/THF | 91 | High | Excellent | Industrial |
| CuSO₄/CH₂Cl₂ | 78 | Low | Good | Lab-scale |
| Microwave | 88 | Moderate | Excellent | Pilot-scale |
Applications in Asymmetric Synthesis
The product serves as a chiral auxiliary in:
Chemical Reactions Analysis
Types of Reactions
(S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to other functional groups such as amines.
Substitution: The bromopyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, with parameters such as temperature, solvent, and reaction time being optimized for each specific reaction .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives. These products can be further utilized in different applications, including pharmaceuticals and materials science .
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research indicates that compounds similar to (S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide exhibit antiviral properties. For instance, studies on related heterocyclic compounds have shown promising activity against the H5N1 avian influenza virus, suggesting that derivatives of sulfinamides may play a role in developing antiviral therapies .
Antibacterial Properties
Sulfinamide compounds are known for their antibacterial properties. The presence of the pyridine moiety in this compound could enhance its interaction with bacterial enzymes, potentially leading to effective antibacterial agents .
Asymmetric Synthesis
Chiral Auxiliaries
This compound can be utilized as a chiral auxiliary in asymmetric synthesis. Chiral sulfinamides are recognized for their ability to facilitate the stereoselective synthesis of amines and their derivatives . This compound can help generate enantiomerically enriched products, which are crucial in pharmaceutical applications.
Synthesis of N-Heterocycles
The compound may also serve as a precursor in the synthesis of various N-heterocycles via sulfinimines. These N-heterocycles are significant due to their prevalence in natural products and biologically active compounds . The application of this compound in this context can lead to the development of novel therapeutic agents.
Case Study 1: Antiviral Compound Development
In a study focusing on antiviral compounds, researchers synthesized several derivatives based on sulfinamides, including those structurally related to this compound. These compounds were evaluated for their efficacy against H5N1 and demonstrated significant antiviral activity, highlighting the potential of this class of compounds in drug development .
Case Study 2: Asymmetric Synthesis Techniques
A comprehensive review highlighted the use of chiral sulfinamides like this compound in asymmetric synthesis. Researchers reported successful applications in creating various N-containing heterocycles with high enantiomeric excesses, showcasing the compound's versatility as a chiral auxiliary .
Mechanism of Action
The mechanism of action of (S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide can be contextualized against analogous sulfinamide derivatives. Key comparisons include:
Heterocyclic Variations
- (S)-N-((3,5-Dibromopyridin-2-yl)methylene)-2-methylpropane-2-sulfinamide (4B): This analogue contains two bromine atoms at the 3- and 5-positions of the pyridine ring. The increased steric bulk and electron-withdrawing effects enhance its reactivity in Suzuki-Miyaura couplings compared to the monobromo derivative. Synthesis employs CuSO4 as a catalyst, yielding moderate purity after filtration .
(S)-N-(3,6-Dibromopyridin-2-yl)methylene)-2-methylpropane-2-sulfinamide (16) :
The 3,6-dibromo substitution pattern alters electronic properties, favoring nucleophilic aromatic substitution. Synthesized using Cs2CO3 in N-methyl-2-pyrrolidone (NMP), this compound demonstrates higher solubility in polar aprotic solvents .
Heterocycle Replacement
(RS,E)-N-((3-Bromothiophen-2-yl)methylene)-2-methylpropane-2-sulfinamide (1k) :
Replacing pyridine with thiophene introduces sulfur-based resonance effects, lowering the imine’s electrophilicity. This derivative is synthesized in 92% yield, highlighting efficient condensation even with less electron-deficient heterocycles .(S,E)-N-((4-Bromo-1-methyl-1H-pyrazol-5-yl)methylene)-2-methylpropane-2-sulfinamide :
The pyrazole ring’s electron-rich nature necessitates harsher reaction conditions (e.g., elevated temperatures), yet achieves 86% yield. Applications include metalloenzyme inhibition studies .
Steric and Electronic Modifications
(R)-N-(Di-p-tolylmethylene)-2-methylpropane-2-sulfinamide :
Bulky p-tolyl groups increase steric hindrance, enhancing enantioselectivity in asymmetric alkylations. The (R)-configuration at sulfur complements the (S)-configured target compound for opposing stereochemical outcomes .- (S,R)-N-[(S)-1-(2-Chloro-6-iodoquinolin-3-yl)ethyl]-2-methylpropane-2-sulfinamide ((S,R)-13): Radioiodinated derivatives like this are tailored for SPECT/PET imaging, showcasing how halogen choice (Br vs. I) impacts biomedical utility. The quinoline scaffold improves tumor penetration .
Stereochemical Comparisons
- (R,Z)-N-((2-Amino-5-chlorophenyl)(2-chlorophenyl)methylene)-2-methylpropane-2-sulfinamide (R-1): The Z-configuration and dual aryl substituents create a rigid chiral environment, critical for high enantiomeric excess (ee >99%) in asymmetric transfer hydrogenation .
(S)-N-((S)-1-(3,6-Dibromopyridin-2-yl)-2-phenylethyl)-2-methylpropane-2-sulfinamide (20a) : The additional phenylethyl group introduces a second stereocenter, enabling diastereoselective transformations. NMR data (δ 7.55–7.40 ppm, aromatic protons) confirm regioselective bromination effects .
Biological Activity
(S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide is a chemical compound characterized by its complex structure, which includes a brominated pyridine moiety and a sulfinamide functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
- Molecular Formula : C10H13BrN2OS
- Molecular Weight : 289.19 g/mol
- CAS Number : 1329171-43-8
The presence of the bromine atom in the pyridine ring enhances the compound's reactivity and potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfinamide group may facilitate binding to biomolecules, leading to modulation of their activity.
Pharmacological Applications
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that sulfinamides can possess antibacterial properties, making them potential candidates for developing new antibiotics.
- Antitumor Activity : Some derivatives of brominated pyridines have demonstrated efficacy in inhibiting tumor growth in various cancer models.
Case Studies and Research Findings
- Antitumor Efficacy : A study investigated the effects of this compound on cancer cell lines. Results indicated significant cytotoxic effects against breast cancer cells, with an IC50 value of approximately 15 µM, suggesting its potential as an anticancer agent.
- Enzyme Inhibition Studies : In vitro assays revealed that this compound could inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses. For instance, it showed promising inhibition of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis.
- Binding Affinity Assessments : Molecular docking studies demonstrated that this compound has a high binding affinity for certain protein targets, indicating its potential role as a lead compound in drug design.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| (R)-N-[(E)-(5-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide | C10H13BrN2OS | Different bromination position; potential for different biological activity |
| 5-Bromopyridine | C5H4BrN | Basic pyridine structure; serves as a precursor |
| (R)-(+)-2-Methyl-2-propanesulfinamide | C4H9NOS | Simpler structure; primarily used in asymmetric synthesis |
The unique combination of the brominated pyridine and sulfinamide functionalities in this compound enhances its biological activity compared to simpler structures.
Q & A
Q. Table 1: Optimization of Imine Condensation Reaction
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous THF | Maximizes Lewis acid activity |
| Temperature | Reflux (66°C) | Accelerates imine formation |
| Catalyst (Ti(OiPr)₄) | 10 mol% | Balances rate and side reactions |
| Reaction Time | 18 hours | Completes conversion without degradation |
Q. Table 2: Key NMR Assignments
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH=N (imine) | 8.4 (¹H) / 155 (¹³C) | Singlet |
| Pyridinyl C-Br | 122 (¹³C) | - |
| tert-butyl (C(CH₃)₃) | 1.2 (¹H) / 25 (¹³C) | Singlet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
